
N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a cyano group and a methanesulfonyl group, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-methanesulfonylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is reacted with N-(1-cyano-1-methylpropyl)amine under controlled conditions to form the desired benzamide.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for consistent production quality.
化学反応の分析
Types of Reactions
N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the benzamide core.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the methanesulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(1-cyano-1-methylpropyl)benzamide
- N-(1-cyano-1-methylpropyl)-3-phenylpropanamide
Uniqueness
N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-13(2,9-14)15-12(16)10-5-7-11(8-6-10)19(3,17)18/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYARICIRIMICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
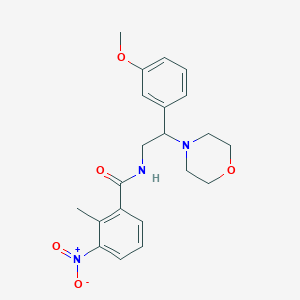
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
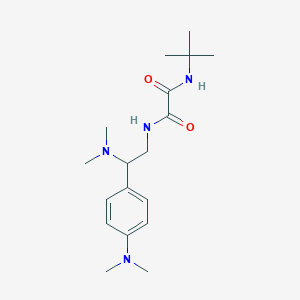
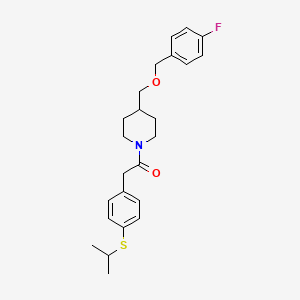
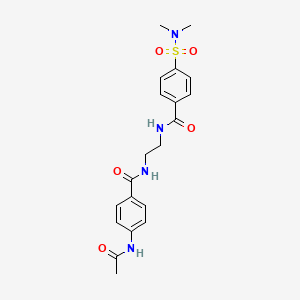
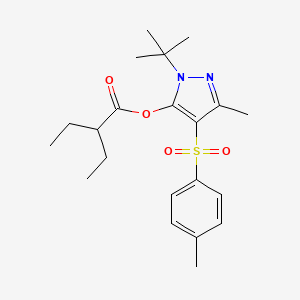
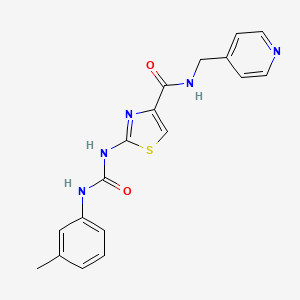
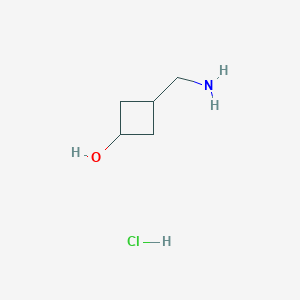
![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
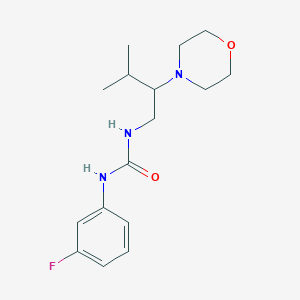
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)
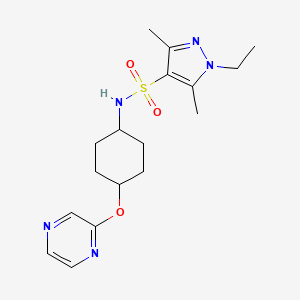
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)
